molecular formula C13H12N4O3 B3959158 3-nitro-4-[(3-pyridinylmethyl)amino]benzamide

3-nitro-4-[(3-pyridinylmethyl)amino]benzamide

Cat. No. B3959158
M. Wt: 272.26 g/mol
InChI Key: YYAYMHJNJQXIRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-nitro-4-[(3-pyridinylmethyl)amino]benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. It is a member of the benzamide family of compounds, which have been shown to have a variety of biological activities, including antimicrobial, antiviral, and antitumor effects.

Mechanism of Action

The exact mechanism of action of 3-nitro-4-[(3-pyridinylmethyl)amino]benzamide is not fully understood, but it is thought to act by inhibiting the activity of a class of enzymes called histone deacetylases (HDACs). HDACs are involved in the regulation of gene expression, and inhibition of their activity can lead to changes in the expression of genes involved in cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
In addition to its antitumor, neuroprotective, and antimicrobial effects, this compound has been shown to have a variety of other biochemical and physiological effects. It has been shown to inhibit the growth of blood vessels, which is important for the development of new blood vessels in tumors. It has also been shown to have anti-inflammatory effects, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of 3-nitro-4-[(3-pyridinylmethyl)amino]benzamide is its broad range of biological activities, which make it a useful tool for studying a variety of biological processes. In addition, it has been shown to have low toxicity in animal models, which makes it a relatively safe compound to use in lab experiments. However, one limitation of this compound is its poor solubility in water, which can make it difficult to use in certain experimental settings.

Future Directions

There are a number of future directions for research on 3-nitro-4-[(3-pyridinylmethyl)amino]benzamide. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of this compound. Another area of interest is the use of this compound as a tool for studying the role of HDACs in various biological processes, including cancer, neurobiology, and infectious disease. Finally, there is interest in exploring the potential of this compound as a therapeutic agent for a variety of diseases, including cancer and neurodegenerative disorders.

Scientific Research Applications

3-nitro-4-[(3-pyridinylmethyl)amino]benzamide has been studied for its potential applications in a variety of scientific research fields, including cancer research, neurobiology, and infectious disease research. It has been shown to have antitumor activity against a variety of cancer cell lines, including lung cancer, breast cancer, and colon cancer. In addition, it has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. Finally, it has been shown to have antimicrobial activity against a variety of bacterial and fungal pathogens.

properties

IUPAC Name

3-nitro-4-(pyridin-3-ylmethylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O3/c14-13(18)10-3-4-11(12(6-10)17(19)20)16-8-9-2-1-5-15-7-9/h1-7,16H,8H2,(H2,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYAYMHJNJQXIRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC2=C(C=C(C=C2)C(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.